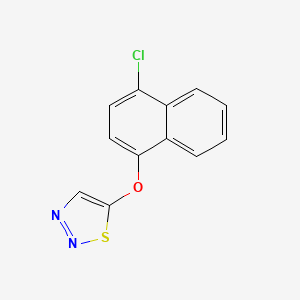

![molecular formula C21H14N4O2S B2940307 3-Cyano-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide CAS No. 1797181-90-8](/img/structure/B2940307.png)

3-Cyano-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-Cyano-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered heterocyclic compound containing sulfur . Thiophene derivatives are known to exhibit a variety of properties and applications, including in medicinal chemistry .

Synthesis Analysis

The synthesis of such compounds often involves the use of cyanoacetamides, which are considered important precursors for heterocyclic synthesis . The synthesis can be carried out by treating various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions .Chemical Reactions Analysis

The chemical reactivity of cyanoacetamides, which are part of the compound’s structure, has been studied extensively . They can react with common bidentate reagents to form a variety of heterocyclic compounds .Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Compounds structurally related to 3-Cyano-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide have been explored for their potential in anticancer treatments. For example, substituted N -(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibited moderate to excellent anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).

Heterocyclic Chemistry

The synthesis of heterocyclic compounds, including thiophene derivatives, is a significant area of research. These compounds find applications in various fields including pharmaceuticals and materials science. For instance, the synthesis of thieno[2,3-d]pyrimidine derivatives has been reported, demonstrating the versatility and potential applications of these heterocyclic compounds (Abdelrazek et al., 2008).

Fluorescent Materials

1,2,5-oxadiazolo[3,4-c]pyridines, containing thiophene and oxadiazole units, are studied for their application as red fluorescent materials. These materials have potential uses in OLED devices and other electronic applications. The fluorescence characteristics of these compounds, including color and quantum yield, are of particular interest (Gorohmaru et al., 2002).

Structural Analysis

The crystal structure of compounds related to this compound is also an area of interest. For example, the crystal structure of a similar compound was analyzed, providing insights into its chemical bonding and molecular geometry (Sharma et al., 2016).

Chemical Sensing

Heterocyclic compounds containing oxadiazole and thiophene units have been utilized in chemical sensing applications. For instance, chromogenic oxazines have been designed for the colorimetric detection of cyanide, showcasing the potential of these compounds in environmental monitoring and safety applications (Tomasulo et al., 2006).

Wirkmechanismus

Target of Action

It’s suggested that the compound may act as a potential 5-lox inhibitor . 5-LOX, or 5-Lipoxygenase, is an enzyme that plays a crucial role in the metabolism of arachidonic acid to leukotrienes, which are lipid mediators involved in inflammation and allergic reactions.

Mode of Action

It’s known that the compound has high binding energy , suggesting strong interactions with its target. This could lead to the inhibition of the target’s function, resulting in the observed biological effects.

Biochemical Pathways

Given its potential role as a 5-lox inhibitor , it can be inferred that it may affect the leukotriene synthesis pathway. By inhibiting 5-LOX, the compound could potentially reduce the production of leukotrienes, thereby modulating inflammatory responses.

Result of Action

Given its potential role as a 5-lox inhibitor , it can be inferred that the compound may have anti-inflammatory effects by reducing the production of leukotrienes.

Eigenschaften

IUPAC Name |

3-cyano-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N4O2S/c22-13-14-5-3-7-16(11-14)21(26)23-17-8-2-1-6-15(17)12-19-24-20(25-27-19)18-9-4-10-28-18/h1-11H,12H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBOALWAFMTWHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2940227.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-2-chloroquinoline-4-carboxamide](/img/structure/B2940228.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![4-[(2-Methylphenyl)methoxy]benzonitrile](/img/structure/B2940230.png)

![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(3-chlorophenyl)carbamate](/img/structure/B2940233.png)

![2-(2-Fluorophenoxy)ethyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2940235.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2940240.png)

![Dibenzo[a,c]phenazin-11-amine](/img/structure/B2940245.png)

![(Z)-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2940246.png)